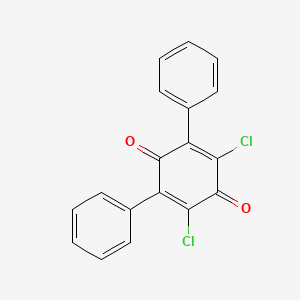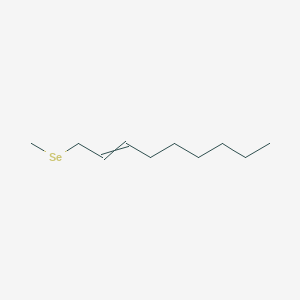
1-(Methylselanyl)non-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylselanyl)non-2-ene is an organic compound with the molecular formula C10H20Se. It is characterized by the presence of a selenium atom bonded to a non-2-ene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)non-2-ene can be synthesized through several methods. One common approach involves the reaction of non-2-ene with methylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylselanyl)non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylselanyl)non-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Methylselanyl)non-2-ene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. It can also form covalent bonds with biological molecules, affecting their function and stability. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and antioxidant defense systems .
Vergleich Mit ähnlichen Verbindungen
1-(Methylthio)non-2-ene: Similar structure but contains sulfur instead of selenium.
1-(Methylselanyl)oct-2-ene: Similar structure but with a shorter carbon chain.
1-(Methylselanyl)dec-2-ene: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Methylselanyl)non-2-ene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
79012-00-3 |
|---|---|
Molekularformel |
C10H20Se |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-methylselanylnon-2-ene |
InChI |
InChI=1S/C10H20Se/c1-3-4-5-6-7-8-9-10-11-2/h8-9H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
JGZCXWUPSVFAMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


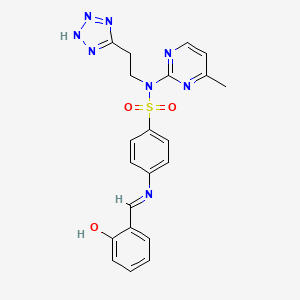

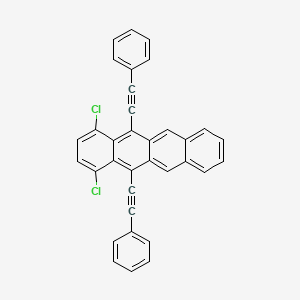
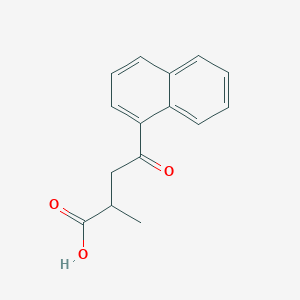

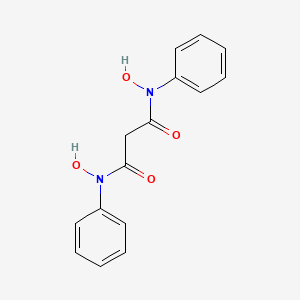


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
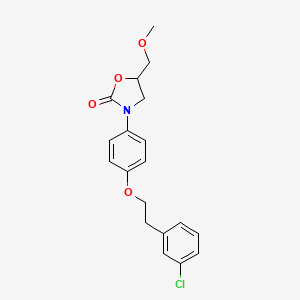
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


